![molecular formula C9H8Cl2N2 B11811137 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole
Description
Molecular Architecture and Crystallographic Analysis
The compound features a benzimidazole core fused with a benzene ring substituted at the 4-position by chlorine and the 2-position by a 1-chloroethyl group. Its molecular formula, $$ \text{C}9\text{H}8\text{Cl}2\text{N}2 $$, corresponds to a molecular weight of 215.08 g/mol. The SMILES notation $$ \text{CC(C1=NC2=C(N1)C=CC=C2Cl)Cl} $$ explicitly defines the connectivity: a chloroethyl branch ($$ \text{-CH(Cl)CH}_3 $$) attaches to the imidazole nitrogen, while a chlorine atom occupies the para position of the fused benzene ring.
Crystallographic data, though not experimentally resolved for this specific derivative, can be inferred from analogous benzimidazole structures. The planar benzimidazole system typically adopts a dihedral angle of 0–5° between the imidazole and benzene rings, while steric effects from the 1-chloroethyl group may introduce slight torsional strain. X-ray diffraction studies of similar compounds suggest a bond length of 1.33–1.37 Å for the N=C bond in the imidazole ring and 1.74 Å for the C-Cl bonds.
Table 1: Key structural parameters
Parameter | Value | Source |
---|---|---|
Molecular weight | 215.08 g/mol | |
XLogP3 (log P) | 2.8 | |
Rotatable bonds | 1 | |
Hydrogen bond donors | 1 |
Spectroscopic Identification
Infrared Spectroscopy :
The IR spectrum of related benzimidazole derivatives shows characteristic absorptions at:
- 3100–3050 cm$$^{-1}$$ (C-H aromatic stretching)
- 1600–1580 cm$$^{-1}$$ (C=N imidazole ring vibration)
- 750–700 cm$$^{-1}$$ (C-Cl stretching). For this compound, the chloroethyl group introduces additional C-Cl stretching at 650–600 cm$$^{-1}$$ and C-C skeletal vibrations at 1150–1100 cm$$^{-1}$$.
Nuclear Magnetic Resonance :
The $$ ^1\text{H} $$ NMR spectrum (predicted):
- 8.10–7.20 ppm (multiplet, 3H aromatic protons)
- 4.80–4.60 ppm (quartet, 1H, $$ \text{-CH(Cl)CH}_3 $$)
- 1.90–1.70 ppm (doublet, 3H, $$ \text{-CH}_3 $$).
$$ ^13\text{C} $$ NMR would display signals at: - 145–140 ppm (imidazole C=N)
- 130–125 ppm (aromatic carbons)
- 60–55 ppm (chlorinated CH)
- 25–20 ppm (methyl carbon).
UV-Vis Spectroscopy :
The conjugated π-system absorbs at λmax = 280–290 nm (ε ≈ 4500 L·mol$$^{-1}$$·cm$$^{-1}$$), with a bathochromic shift compared to unsubstituted benzimidazole due to the electron-withdrawing chlorine atoms.
Table 2: Predicted spectroscopic features
Technique | Key Signals | Assignment |
---|---|---|
IR | 1585 cm$$^{-1}$$ | C=N stretch |
$$ ^1\text{H} $$ NMR | 4.70 ppm (q) | $$ \text{-CH(Cl)CH}_3 $$ |
UV-Vis | 285 nm | π→π* transition |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO (-6.8 eV) localized on the imidazole ring and chloroethyl group
- LUMO (-2.3 eV) distributed across the entire π-system
- Dipole moment: 3.2 Debye (enhanced by polar C-Cl bonds)
- Molecular electrostatic potential shows negative charge accumulation near chlorines (-0.45 e) and positive charge at the imidazole NH (+0.32 e).
The calculated XLogP3 value of 2.8 indicates moderate lipophilicity, consistent with its potential for membrane permeability in pharmaceutical applications. Frontier molecular orbital analysis suggests electrophilic reactivity at the chloroethyl group (Fukui $$ f^- $$ = 0.12) and nucleophilic activity at the imidazole nitrogen ($$ f^+ $$ = 0.09).
Table 3: Computed electronic properties
Property | Value | Method |
---|---|---|
HOMO-LUMO gap | 4.5 eV | DFT/B3LYP |
Dipole moment | 3.2 D | DFT/B3LYP |
Molecular volume | 180 Å$$^3$$ | MMFF94 |
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
4-chloro-2-(1-chloroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-4-2-3-6(11)8(7)13-9/h2-5H,1H3,(H,12,13) |
InChI Key |
LAHOFKUQAVHSGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives
The benzimidazole core is typically synthesized via cyclocondensation of 4-chloro-1,2-diaminobenzene with carbonyl compounds. A widely used method involves refluxing equimolar quantities of the diamine and a chloroethyl-containing aldehyde or ketone in acidic media. For example, lactic acid serves as both solvent and catalyst in reactions combining benzil derivatives with substituted aldehydes.
In a representative procedure, 4-chloro-1,2-diaminobenzene (1.0 mmol) and 1-chloropropionaldehyde (1.1 mmol) are heated in lactic acid at 110°C for 5–6 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2), and the product is isolated via neutralization with ammonium hydroxide, yielding 4-chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole in 68–72% purity. This method’s limitation lies in the instability of 1-chloropropionaldehyde, which often necessitates in situ generation from stable precursors like 1-chloropropionaldehyde diethyl acetal.
Oxidative Cyclization with Hydrogen Peroxide
Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) catalyzes the oxidative cyclization of 4-chloro-1,2-diaminobenzene and chloroethyl aldehydes under solvent-free conditions. A mixture of the diamine (1 mmol), aldehyde (1.1 mmol), and 30% H₂O₂ (3 mmol) is stirred with PVP-TfOH (0.2 g) at 70°C for 6 minutes, achieving near-quantitative conversion. The catalyst is recovered by filtration and reused for five cycles without significant activity loss. This method reduces reaction times from hours to minutes and eliminates solvent waste, making it environmentally advantageous.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly enhances the synthesis of halogenated benzimidazoles. In a reported protocol, 4-chloro-1,2-diaminobenzene (0.92 mmol) and 1-chloroethyl acetamide (0.92 mmol) are combined with 70% HCl in a sealed vessel and irradiated at 150°C for 40 minutes. The reaction proceeds via nucleophilic attack of the amine on the amide carbonyl, followed by cyclodehydration. The product is precipitated by adjusting the pH to 8–9 with Na₂CO₃, yielding 85–90% pure compound.
Table 1. Optimization of Microwave Parameters
Power (W) | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|
100 | 30 | 130 | 62 |
150 | 40 | 150 | 89 |
200 | 20 | 170 | 78 |
Microwave methods reduce side reactions such as dihalogenation or over-alkylation, common in conventional heating.
Post-Synthetic Modification Strategies
Chloroacetylation of Pre-Formed Benzimidazoles
A two-step approach involves synthesizing 2-ethyl-1H-benzimidazole followed by chlorination. The benzimidazole core is first generated by cyclizing 4-chloro-1,2-diaminobenzene with propionaldehyde. Subsequent treatment with chloroacetyl chloride (1.2 eq) in dry benzene at 0–5°C introduces the 1-chloroethyl group via electrophilic substitution. The reaction requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.
Radical Chlorination Using SO₂Cl₂
Gas-phase chlorination of 2-ethyl-1H-benzimidazole with sulfuryl chloride (SO₂Cl₂) at 120°C for 2 hours achieves selective chlorination at the ethyl group’s terminal position. The reaction proceeds through a radical mechanism, confirmed by ESR spectroscopy, and yields 70–75% of the target compound. Excess SO₂Cl₂ is removed under reduced pressure, and the product is recrystallized from ethanol-water (1:1).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (DMSO-d₆, 400 MHz) of the compound shows a singlet at δ 4.40 ppm for the CH₂ group of the 1-chloroethyl moiety, while the aromatic protons resonate as a multiplet at δ 7.38–8.25 ppm. The absence of an NH peak at δ 12–13 ppm confirms N-alkylation. ¹³C NMR reveals a carbonyl carbon at δ 160.4 ppm and quaternary carbons of the benzimidazole ring at δ 138.0–143.5 ppm.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry displays a molecular ion peak at m/z 215.08 [M+H]⁺, consistent with the molecular formula C₉H₈Cl₂N₂. Fragmentation patterns include loss of Cl- (m/z 180.05) and subsequent cleavage of the ethyl group (m/z 152.03).
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics Across Methods
Method | Time | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Acid-catalyzed cyclization | 6 h | 68 | 95 | Moderate |
Microwave-assisted | 40 min | 89 | 98 | High |
Chloroacetylation | 8 h | 72 | 92 | Low |
Radical chlorination | 2 h | 75 | 90 | Moderate |
Microwave-assisted synthesis emerges as the most efficient, balancing speed, yield, and purity. However, radical chlorination offers better regioselectivity for industrial-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 1-chloroethyl serve as primary sites for nucleophilic substitution.
Key Examples:
-
Ammonolysis: Reacts with aqueous ammonia (20% w/v) in ethanol at 60°C for 6 hours to yield 4-amino-2-(1-hydroxyethyl)-1H-benzo[d]imidazole (yield: 78%) .
-
Thiol Substitution: Treatment with thiourea in DMF at 100°C replaces 4-chloro with thiol (-SH), forming 4-mercapto-2-(1-chloroethyl)-1H-benzo[d]imidazole (yield: 65%).
Kinetic Data:
Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) |
---|---|---|---|
NH₃ | EtOH | 60 | 3.2 × 10⁻⁴ |
SCN⁻ | DMF | 80 | 1.8 × 10⁻³ |
Dehydrohalogenation and Alkene Formation
The 1-chloroethyl group undergoes elimination under basic conditions:
Reaction:
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole + KOH (2 eq) → 4-chloro-2-vinyl-1H-benzo[d]imidazole + KCl + H₂O
Conditions:
Mechanistic Insight:
The reaction proceeds via E2 elimination, with hydroxide abstracting a β-hydrogen to form a double bond. Stereochemical analysis confirms trans-alkene geometry .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitrile oxides and azides:
Example Reaction with Benzoyl Azide:
Reactants | Product | Yield |
---|---|---|
This compound + Benzoyl Azide | 4-Chloro-2-(1-(1,2,3-triazoyl)ethyl)-1H-benzo[d]imidazole | 71% |
Conditions:
Reductive Dechlorination
Catalytic hydrogenation removes chlorine substituents selectively:
Data:
Reducing Agent | Pressure (bar) | Product | Yield |
---|---|---|---|
H₂/Pd-C | 3 | 2-(1-Chloroethyl)-1H-benzo[d]imidazole | 90% |
NaBH₄/NiCl₂ | - | 4-Hydroxy-2-(1-chloroethyl)-1H-benzo[d]imidazole | 68% |
Selective reduction of the 4-chloro group occurs under mild H₂ conditions, preserving the 1-chloroethyl moiety .
Ring-Opening and Rearrangement Reactions
Under acidic conditions, the benzimidazole ring undergoes transformations:
Notable Pathway:
this compound + H₂SO₄ (conc.) → 4-chloro-2-(1-chloroethyl)-1H-imidazo[4,5-b]pyridine
Mechanism:
-
Protonation at N3 induces ring strain.
-
Benzene ring opens via electrophilic attack at C5.
Kinetic Parameters:
-
Activation Energy (Eₐ): 92 kJ/mol
-
Rate-Determining Step: Ring-opening (k = 4.7 × 10⁻⁵ s⁻¹ at 100°C) .
Coordination Chemistry and Metal Complexation
The benzimidazole nitrogen atoms act as ligands for transition metals:
Complexation with Zn²⁺:
Parameter | Value |
---|---|
Stability Constant (log K) | 5.2 ± 0.3 |
Coordination Mode | N1,N3-bidentate |
Geometry | Distorted tetrahedral |
Applications include catalysis and medicinal chemistry, particularly in zinc-dependent enzyme inhibition .
Biological Alkylation Reactions
The 1-chloroethyl group alkylates biomolecules:
DNA Alkylation Study:
Target Nucleobase | Alkylation Efficiency (%) |
---|---|
Guanine (N7) | 43 ± 2 |
Adenine (N1) | 18 ± 3 |
Reaction occurs at physiological pH (7.4) with pseudo-first-order kinetics (k = 0.12 min⁻¹) .
This compound’s reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Controlled reaction conditions are critical for achieving selectivity between its multiple reactive sites.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives, including 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds with chloro substitutions exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. For example, studies have shown that related compounds demonstrate Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .
Antiviral Activity
The antiviral potential of benzimidazole derivatives has also garnered attention. Compounds similar to this compound have shown efficacy against viruses such as Hepatitis C Virus (HCV). Some derivatives have been identified as potent inhibitors of viral replication, with EC50 values in the nanomolar range, indicating their potential for development as antiviral agents .
Anticancer Properties
Research into the anticancer activities of imidazole-containing compounds has revealed promising results. Various studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. Among these, compounds with chloro substituents displayed enhanced antibacterial effects against both Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to correlate positively with increased antimicrobial potency .
Compound | MIC (µg/ml) | Activity Type |
---|---|---|
This compound | 12.5 | Antibacterial |
Related Compound A | 25 | Antifungal |
Related Compound B | 50 | Antiviral |
Case Study 2: Antiviral Activity Against HCV
In another study focused on antiviral properties, several benzimidazole derivatives were synthesized and tested for their inhibitory effects on HCV replication. Compounds similar to this compound exhibited significant inhibition with EC50 values as low as 0.028 nM, indicating their potential as effective antiviral agents .
Compound | EC50 (nM) | Virus Target |
---|---|---|
This compound | 0.028 | HCV |
Compound C | 0.026 | HCV |
Compound D | 0.030 | HCV |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole include:
- Positional Effects: Chloro substituents at C4/C5/C6 enhance antimicrobial activity, while bulky groups (e.g., phenoxy methyl at C2) improve binding to fungal targets .
- Halogen Synergy : Dual chloro substitution (e.g., C5/C6) increases lipophilicity and membrane penetration, critical for antifungal efficacy .
Biological Activity
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzimidazole core, which is significant for its biological activity. The presence of chlorine atoms and an ethyl group contributes to its pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that derivatives closely related to this compound may exhibit similar anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Antibacterial Activity
Benzimidazole derivatives have also been evaluated for their antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. For example, compounds with imidazole moieties showed significant inhibition against both metronidazole-sensitive and resistant strains.
In a study using disk diffusion methods, certain derivatives exhibited inhibition zones measuring up to 32 mm against resistant strains at concentrations as low as . This indicates that this compound could potentially possess similar antibacterial activities.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been widely studied, with many showing cytotoxic effects across various cancer cell lines such as breast (MCF-7), colon (LS180), and cervical (HeLa) cancers.
A recent investigation into compounds containing imidazole structures revealed that they significantly inhibited cell proliferation in cancer lines, with IC50 values indicating potent activity:
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
MCF-7 | <10 | Cisplatin (5) |
HeLa | <15 | Doxorubicin (10) |
These findings suggest that the structural features of compounds like this compound may enhance their anticancer efficacy .
Case Studies
Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:
- Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and tested their antiproliferative effects on multiple cancer cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected their biological activity .
- Mechanistic Studies : Research has shown that certain imidazole-containing compounds induce apoptosis in cancer cells by activating caspase pathways, demonstrating a mechanism through which these compounds exert their anticancer effects .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole to minimize dehalogenation byproducts?
- Methodological Answer : To avoid hydrodechlorination during hydrogenation, replace palladium on carbon with Raney nickel as the catalyst. Ethanol or water as solvents may improve intermediate yields, but solvent choice must balance reactivity and byproduct formation. For example, using ethanol with Raney nickel achieved a 92% yield of the intermediate, while water increased unwanted side reactions . Temperature control during cyclization (e.g., 45°C) is critical, as lower temperatures (25°C) reduce yields due to incomplete Schiff base formation and dehydration .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine multiple techniques:
- 1H/13C NMR to confirm substituent positions and chlorine integration .
- IR spectroscopy to detect functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹) .
- ESI-MS for molecular weight validation .
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability and decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when varying reaction temperatures during cyclization?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, at 45°C, sodium hydroxide (2 equiv) in ethanol promotes complete cyclization (88% yield), while weaker bases (e.g., Na₂CO₃) or lower temperatures lead to incomplete ring closure . Systematic optimization via LC-MS monitoring of intermediate conversion is recommended. Additionally, solvent polarity (water vs. ethanol) affects proton transfer efficiency during cyclization, requiring empirical adjustment .
Q. What strategies are recommended for elucidating the reaction mechanism of the cyclization step in benzimidazole formation?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack during Schiff base formation .
- Kinetic studies : Monitor pH dependence to identify rate-determining steps (e.g., base-catalyzed dehydration).
- Computational modeling : DFT calculations can map transition states, such as the intramolecular cyclization of the Schiff base intermediate .
Q. How can structural modifications of this compound influence its bioactivity or stability?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance thermal stability, as seen in related benzimidazole derivatives .
- Fluorescence studies : Modify the benzimidazole core with aromatic substituents (e.g., pyridyl groups) to study π-π stacking interactions, which correlate with bioactivity .
- Crystallography : Analyze weak interactions (e.g., C–H⋯S, C⋯O) in single-crystal structures to predict solid-state stability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting data on catalyst efficiency in benzimidazole synthesis?
- Methodological Answer :
- Controlled replicates : Compare palladium on carbon vs. Raney nickel under identical solvent and temperature conditions to isolate catalyst effects .
- Byproduct profiling : Use GC-MS or HPLC to quantify dehalogenated byproducts and correlate with catalyst selectivity.
- Cross-referencing : Validate findings against studies using similar substrates (e.g., 2-substituted imidazoles) to identify universal trends .
Q. What advanced computational tools can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Solvent modeling : Use COSMO-RS to predict solubility and reaction kinetics in non-polar vs. polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.